molecular formula C26H24ClN5OS B11279349 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11279349
M. Wt: 490.0 g/mol
InChI Key: KARSKNCKWODOLL-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable non-selective cation channel. TRPC5 channels are implicated in a variety of physiological processes, and their dysregulation is linked to neurological and psychiatric conditions. This compound acts as a negative gating modulator, stabilizing the channel in a closed state to effectively block calcium influx. Its primary research value lies in the investigation of TRPC5's role in neuronal excitability, with studies demonstrating its efficacy in rodent models of depression and anxiety, where it exhibits rapid-onset antidepressant-like effects. Researchers utilize this inhibitor as a critical pharmacological tool to dissect TRPC5-mediated signaling pathways, explore its interaction with other receptors and channels in the nervous system, and validate TRPC5 as a therapeutic target for neuropsychiatric diseases. The compound enables high-precision mechanistic studies into calcium signaling dynamics and their functional outcomes in both native and recombinant cellular systems. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C26H24ClN5OS

Molecular Weight

490.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C26H24ClN5OS/c27-21-13-11-20(12-14-21)25-28-29-26(32(25)23-9-5-2-6-10-23)34-19-24(33)31-17-15-30(16-18-31)22-7-3-1-4-8-22/h1-14H,15-19H2

InChI Key

KARSKNCKWODOLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

Starting Materials :

  • 4-Chlorobenzohydrazide (from 4-chlorobenzoic acid hydrazide synthesis).

  • Phenyl isothiocyanate.

Procedure :

  • React 4-chlorobenzohydrazide (1 eq) with phenyl isothiocyanate (1.1 eq) in ethanol under reflux for 6–8 hours.

  • Isolate the intermediate thiosemicarbazide via filtration and recrystallize from ethanol (yield: 75–85%).

Reaction :

C7H6ClN2O+C7H5NSC14H11ClN4S+H2O\text{C}7\text{H}6\text{ClN}2\text{O} + \text{C}7\text{H}5\text{NS} \rightarrow \text{C}{14}\text{H}{11}\text{ClN}4\text{S} + \text{H}_2\text{O}

Cyclization to Triazole-Thiol

Conditions :

  • Use polyphosphoric acid (PPA) as a cyclizing agent at 120–130°C for 4–6 hours.

  • Neutralize with sodium bicarbonate and extract with dichloromethane.

Yield : 70–80%
Characterization :

  • IR (KBr) : 1608 cm⁻¹ (C=N), 847 cm⁻¹ (C-Cl).

  • ¹H-NMR (DMSO-d₆) : δ 8.19 (s, 1H, triazole-H), 7.85–8.80 (m, 9H, aromatic-H).

Preparation of 2-Bromo-1-(4-Phenylpiperazin-1-yl)Ethanone

Acetylation of 4-Phenylpiperazine

Procedure :

  • Dissolve 4-phenylpiperazine (1 eq) in dichloromethane (DCM) at 0°C.

  • Add chloroacetyl chloride (1.1 eq) dropwise, stir for 1 hour at room temperature.

  • Quench with saturated NaHCO₃, extract with DCM, and evaporate to obtain 1-(4-phenylpiperazin-1-yl)ethanone (yield: 85–90%).

Bromination

Conditions :

  • React 1-(4-phenylpiperazin-1-yl)ethanone (1 eq) with phosphorus tribromide (PBr₃, 1.2 eq) in dry tetrahydrofuran (THF) at 0°C for 2 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 65–75%
Characterization :

  • ¹³C-NMR (CDCl₃) : δ 167.7 (C=O), 48.4–53.0 (piperazine-C).

Coupling of Triazole-Thiol with Bromoethanone

Nucleophilic Substitution

Conditions :

  • Mix 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq) and 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone (1 eq) in dry DMF.

  • Add potassium carbonate (2 eq) and stir at 60°C for 12 hours.

  • Pour into ice-water, filter, and recrystallize from ethanol.

Yield : 60–70%
Optimization Notes :

  • Higher temperatures (>80°C) lead to side products (e.g., disulfide formation).

  • Anhydrous conditions prevent hydrolysis of the bromoethanone.

Alternative Methods and Comparative Analysis

One-Pot Synthesis

Procedure :

  • Combine 4-chlorobenzohydrazide, phenyl isothiocyanate, and 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone in ethanol.

  • Add KOH and reflux for 24 hours.
    Yield : 50–55% (lower due to competing side reactions).

Microwave-Assisted Coupling

Conditions :

  • Microwave irradiation (100 W, 100°C, 15 minutes) in acetonitrile with triethylamine.
    Advantages :

  • Reaction time reduced from 12 hours to 15 minutes.

  • Yield improved to 75–80%.

Analytical Data for Final Compound

Spectroscopic Characterization

  • IR (KBr) : 1678 cm⁻¹ (C=O), 1608 cm⁻¹ (C=N), 847 cm⁻¹ (C-Cl).

  • ¹H-NMR (DMSO-d₆) :

    • δ 3.13–3.69 (m, 8H, piperazine-H).

    • δ 4.11 (s, 2H, SCH₂).

    • δ 6.92–8.83 (m, 14H, aromatic-H).

  • ESI-MS : m/z 440.34 [M+H]⁺.

Purity and Yield Optimization

MethodYield (%)Purity (HPLC)
Conventional coupling60–7095–97
Microwave-assisted75–8098–99
One-pot synthesis50–5590–92

Critical Considerations in Scale-Up

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing unreacted piperazine derivatives.

  • Stability : The sulfanyl linkage is prone to oxidation; store under nitrogen with antioxidant additives (e.g., BHT).

  • Cost Efficiency : Microwave methods reduce solvent use but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues in clinical settings .

Anticancer Properties

Several investigations have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specifically, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), yielding IC50 values that suggest significant cytotoxic effects . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Anxiolytic Effects

The piperazine moiety in this compound suggests potential anxiolytic (anti-anxiety) properties. Research has indicated that similar compounds can interact with serotonin receptors, which play a critical role in mood regulation. In animal models, administration of related triazole derivatives has resulted in reduced anxiety-like behaviors, making them candidates for further development as anxiolytic agents .

Antidepressant Activity

Emerging studies suggest that compounds with a triazole structure may also exhibit antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to contribute to these effects. Experimental data indicate that the compound could enhance mood-related behaviors in rodent models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of drug candidates. Research on similar triazole derivatives has provided insights into how modifications to the molecular structure can influence biological activity. For example, substituents on the phenyl rings or variations in the piperazine group can significantly alter potency and selectivity for specific biological targets .

Synthesis and Characterization

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Biological Activities

Activity TypeModel/TypeResultReference
AntimicrobialVarious bacterial strainsEffective inhibition
AnticancerMCF-7, HeLa cell linesSignificant cytotoxicity
AnxiolyticRodent modelsReduced anxiety-like behavior
AntidepressantRodent modelsEnhanced mood-related behaviors

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole core is a common feature among analogs, but substituents at positions 4 and 5 significantly influence properties:

Compound Position 4 Substituent Position 5 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound Phenyl 4-Chlorophenyl 4-Phenylpiperazine ~495 (estimated*)
2-{[5-(4-tert-butylphenyl)...}ethanone 4-Methoxyphenyl 4-tert-Butylphenyl 4-Chlorophenyl 492.03
2-{[4-(4-Chlorophenyl)...}ethanone 4-Chlorophenyl Pyridin-4-yl 4-Fluorophenyl 442.89
(±)-2-{[4-(4-Bromophenyl)...}ethanol 4-Bromophenyl Phenyl Phenyl 441.33

*Estimated based on formula C26H23ClN4OS.

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and bromo (Br) substituents enhance lipophilicity and metabolic stability, whereas methoxy (OCH3) groups improve solubility via polarity .

Ethanone-Linked Moieties

The ethanone bridge connects the triazole core to diverse terminal groups:

Compound Ethanone-Linked Group Impact on Properties
Target Compound 4-Phenylpiperazin-1-yl Enhances solubility (basic piperazine) and CNS penetration
1-(4-Chlorophenyl)-2-...ethanone 4-Methoxyphenyl Increased polarity, reduced metabolic clearance
2-((5-(2-((4-Methoxyphenyl)...)ethanone Hydrazone moiety Anticancer activity (IGR39 melanoma IC50 ~5 µM)
  • Piperazine vs. Aromatic Groups : The 4-phenylpiperazine in the target compound likely improves water solubility compared to purely aromatic terminal groups (e.g., phenyl or fluorophenyl) due to its basic nitrogen atoms .

Structural and Computational Insights

  • Crystal Packing : Analogs like N-(2-chlorophenyl)-2-...acetamide () form hydrogen-bonded networks (N–H⋯N, C–H⋯O) with dihedral angles of 82–89°, influencing solubility and stability .
  • Electrostatic Potential: Computational studies () highlight regions of high electron density near the triazole sulfur and chloro substituents, suggesting nucleophilic attack sites .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H21ClN4OS
  • Molecular Weight : 432.9 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of triazole derivatives is well-documented, with various studies highlighting their antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promise in several areas:

1. Antimicrobial Activity

Studies have indicated that triazole compounds exhibit significant antimicrobial properties. For instance:

  • A review on 1,2,4-triazoles highlighted their effectiveness against various pathogens including bacteria and fungi. The structure of the triazole ring contributes to its interaction with microbial enzymes and membranes .

2. Anticancer Potential

Triazole derivatives have been investigated for their anticancer activities:

  • Research indicates that compounds with a triazole moiety can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific compound may interact with cancer cell lines similarly.

3. Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are also notable:

  • Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Interaction : It could potentially bind to receptors involved in inflammation or cancer signaling pathways.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antibacterial Activity : A study on related triazole compounds demonstrated potent activity against Staphylococcus aureus with MIC values as low as 0.125 μg/mL .
  • Antifungal Efficacy : Triazole derivatives have been effective against Candida albicans, showcasing their potential in treating fungal infections .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant against bacteria
AnticancerInduces apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology : A stepwise approach is typically employed:

Triazole Core Synthesis : Condensation of 4-chlorophenylhydrazine with phenyl isocyanate under reflux in ethanol to form the 1,2,4-triazole ring .

Sulfanyl-Ethanone Linkage : Thiolation of the triazole using Lawesson’s reagent, followed by nucleophilic substitution with chloroethanone in DMF at 80°C .

Piperazine Coupling : Reacting the intermediate with 1-phenylpiperazine via a nucleophilic acyl substitution in dichloromethane, catalyzed by triethylamine .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks for the triazole (δ 8.2–8.5 ppm for aromatic protons), sulfanyl group (δ 3.1–3.3 ppm for S-CH2), and piperazine (δ 2.5–3.0 ppm for N-CH2) .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole (C=N stretch at ~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ matching the molecular formula (C28H23ClN6OS, calculated 527.14 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s pharmacokinetic and target-binding properties?

  • Tools : Use MultiWFN for electron density topology analysis and AutoDock Vina for molecular docking .
  • Parameters :

  • LogP : Predicted via ChemAxon (~3.2), indicating moderate lipophilicity.
  • Target Affinity : Docking scores (ΔG ≤ -8.5 kcal/mol) with serotonin receptors (e.g., 5-HT1A) suggest strong binding due to the piperazine moiety’s interaction with transmembrane helices .
    • Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement) .

Q. How to resolve contradictions in reported biological activity across analogs?

  • Case Study : Discrepancies in IC50 values for triazole-piperazine derivatives (e.g., 5-HT1A: 12 nM vs. 180 nM) may arise from:

Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance receptor affinity by 3-fold compared to -OCH3 .

Experimental Design : Variations in cell lines (CHO vs. HEK293) or assay protocols (incubation time, temperature) .

  • Resolution : Conduct structure-activity relationship (SAR) studies with standardized assays and control compounds .

Q. What crystallographic strategies are suitable for resolving its 3D structure?

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., C=O⋯H-N interactions between ethanone and piperazine) .
  • Validation : Check R-factor (<0.05) and residual electron density maps (<0.3 eÅ⁻³) .

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